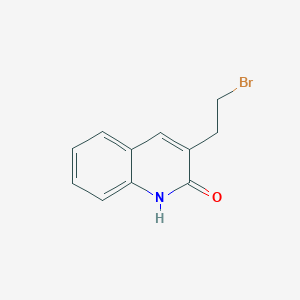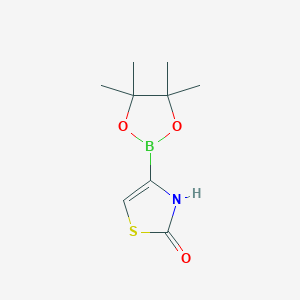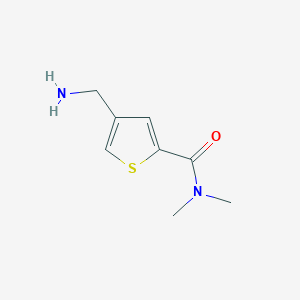![molecular formula C16H19NO3 B13692669 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Cbz-amino)methyl]spiro[33]heptan-2-one is a spirocyclic compound characterized by a unique spiro[33]heptane framework The compound features a carbobenzyloxy (Cbz) protected amino group attached to a methylene bridge, which is further connected to a spirocyclic heptanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a [2+2] cycloaddition reaction of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with the spirocyclic intermediate.
Cbz Protection: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic derivatives
Wissenschaftliche Forschungsanwendungen
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Cbz-protected amino group can be deprotected under specific conditions, allowing for further functionalization and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptan-2-ol, 6-amino-2-methyl-, hydrochloride: Similar spirocyclic structure with an amino group, used in similar applications.
2-azaspiro[3.3]heptane-6-carboxylic acid:
Uniqueness
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one is unique due to its Cbz-protected amino group, which provides additional stability and allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
benzyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate |
InChI |
InChI=1S/C16H19NO3/c18-14-8-16(9-14)6-13(7-16)10-17-15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) |
InChI-Schlüssel |
IGDGPICWQHOKSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(=O)C2)CNC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)

![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)


![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)


![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)


